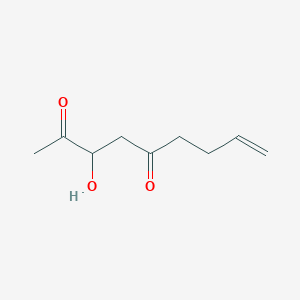![molecular formula C7H12O B14424460 1,5-Dimethyl-6-oxa-bicyclo[3.1.0]hexane CAS No. 82461-31-2](/img/structure/B14424460.png)
1,5-Dimethyl-6-oxa-bicyclo[3.1.0]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dimethyl-6-oxa-bicyclo[310]hexane is a bicyclic organic compound with the molecular formula C7H12O It is characterized by a unique structure that includes an oxygen atom within a six-membered ring, making it an oxabicyclo compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-6-oxa-bicyclo[3.1.0]hexane can be synthesized through several methods. One common synthetic route involves the reaction of 1,2-dimethylcyclopentene with 1,2-dioxetane. The reaction typically requires a bromomethyl-phenyl group as a catalyst . The reaction conditions include maintaining a controlled temperature and pressure to ensure the formation of the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dimethyl-6-oxa-bicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, typically using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine or chlorine in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
1,5-Dimethyl-6-oxa-bicyclo[3.1.0]hexane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,5-Dimethyl-6-oxa-bicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the oxygen atom within the bicyclic structure allows for unique interactions with biological molecules, potentially leading to various biological effects.
Comparaison Avec Des Composés Similaires
1,5-Dimethyl-6-oxa-bicyclo[3.1.0]hexane can be compared with other similar compounds, such as:
6-Oxabicyclo[3.1.0]hexane: Lacks the dimethyl groups, resulting in different chemical properties and reactivity.
3-Azabicyclo[3.1.0]hexane: Contains a nitrogen atom instead of oxygen, leading to different biological activities and applications.
Bicyclo[3.1.0]hexane: A simpler structure without the oxygen atom, used in different chemical contexts.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
82461-31-2 |
|---|---|
Formule moléculaire |
C7H12O |
Poids moléculaire |
112.17 g/mol |
Nom IUPAC |
1,5-dimethyl-6-oxabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C7H12O/c1-6-4-3-5-7(6,2)8-6/h3-5H2,1-2H3 |
Clé InChI |
UXMPPYGRAFYWRK-UHFFFAOYSA-N |
SMILES canonique |
CC12CCCC1(O2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


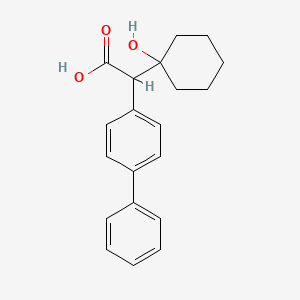
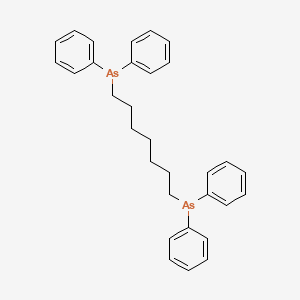
![2,6-Difluoro-N-[(2,3,4,5-tetrachlorophenyl)carbamoyl]benzamide](/img/structure/B14424396.png)
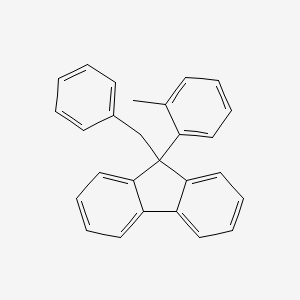
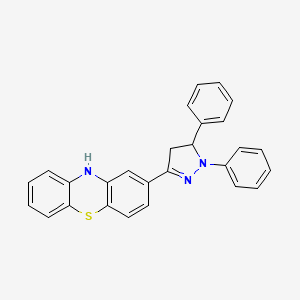
![[4-[(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-hydroxymethyl]quinolin-6-yl] 3-methylbutanoate](/img/structure/B14424428.png)
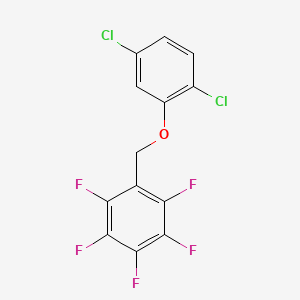
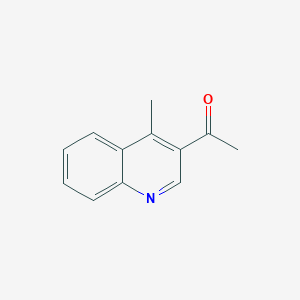
![N-{3-Phenyl-2-[(2-sulfanylethyl)sulfanyl]propanoyl}-L-leucine](/img/structure/B14424450.png)
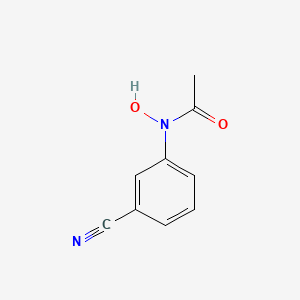
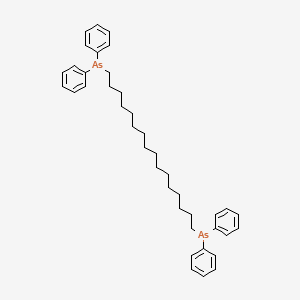

![{[Dichloro(fluoro)methyl]sulfanyl}(3,5-dichlorophenyl)carbamyl fluoride](/img/structure/B14424474.png)
